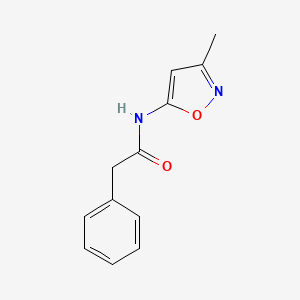
N-(3-甲基-1,2-恶唑-5-基)-2-苯乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their significant biological activities and are commonly found in many commercially available drugs .
科学研究应用
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives, which include this compound, have been known to interact with a wide spectrum of biological targets .
Mode of Action
The specific mode of action of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives are known to exhibit a variety of biological activities, suggesting diverse modes of action .
Biochemical Pathways
The biochemical pathways affected by N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been reported to reduce reaction times and improve yields .
化学反应分析
Types of Reactions
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide include other isoxazole derivatives such as N-(5-methylisoxazol-3-yl)malonamide and N1, N2-bis(5-methylisoxazol-3-yl)oxalamide .
Uniqueness
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of the phenylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
属性
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-12(16-14-9)13-11(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNZFEIQRLPCCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














